molecular formula C17H15ClN4O2S B3000159 (3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1351611-28-3

(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No.: B3000159
CAS No.: 1351611-28-3
M. Wt: 374.84
InChI Key: XVMMKTDPYKLIGA-UHFFFAOYSA-N
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Description

(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H15ClN4O2S and its molecular weight is 374.84. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Anticancer Activity : Derivatives of 3-Chlorophenyl methanone, closely related to the queried compound, have been synthesized and found to exhibit potent cytotoxicity against the MCF-7 cell line, a human breast carcinoma, showing potential as anticancer agents (Mahanthesha G, S. T., & Y. Bodke, 2021).
  • Antimicrobial Activity : Another study on similar compounds revealed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, and moderate antifungal activity against Candida albicans, suggesting potential applications in treating bacterial and fungal infections (Mahanthesha G, S. T., & Y. Bodke, 2021).

Structural Analysis and Molecular Interactions

  • Crystal Packing Analysis : Research on 1,2,4-oxadiazole derivatives, which are structurally related, has focused on understanding the role of non-covalent interactions in their crystal structures. This includes studying lone pair-π interactions and halogen bonding, crucial for their supramolecular architectures (Kartikay Sharma, T. Mohan, Usma Gangwar, & D. Chopra, 2019).

Additional Applications

  • Antiproliferative Activity : Studies involving oxadiazole-5-yl)methanone derivatives have shown significant antiproliferative activities against various human cancer cell lines, indicating their potential as cancer therapeutics (Qi Guan, Feng Dongjie, Zhaoshi Bai, et al., 2015).
  • Neuropharmacological Potential : Research on arylmethanone derivatives has shown central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. This suggests possible applications in treating neurological disorders (D. Butler, L. Wise, & H. A. Dewald, 1984).

Properties

IUPAC Name

[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c1-9-14(25-10(2)19-9)17(23)22-7-12(8-22)16-20-15(21-24-16)11-4-3-5-13(18)6-11/h3-6,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMMKTDPYKLIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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